5-Hydroxy-3-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structural features and biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an inhibitor of various enzymes and in cancer therapy. The molecular formula for 5-Hydroxy-3-methylquinoxalin-2(1H)-one is with a molecular weight of approximately 160.1726 g/mol .
5-Hydroxy-3-methylquinoxalin-2(1H)-one is derived from quinoxaline, a bicyclic compound that consists of two fused aromatic rings containing nitrogen atoms. This compound can be synthesized from various precursors, including substituted anilines and α,β-unsaturated carbonyl compounds. It falls under the classification of bioactive heterocycles, which are compounds containing heteroatoms (like nitrogen) in their ring structures. These compounds are of significant interest in medicinal chemistry due to their diverse biological properties .
The synthesis of 5-Hydroxy-3-methylquinoxalin-2(1H)-one can be achieved through several methods, often involving multi-step reactions. A common synthetic route involves:
For example, one method involves the use of bromination followed by nucleophilic substitution to introduce the hydroxyl group . Another efficient approach utilizes multi-component reactions that allow for simultaneous construction of multiple functional groups on the quinoxaline framework .
The molecular structure of 5-Hydroxy-3-methylquinoxalin-2(1H)-one features a quinoxaline core with a hydroxyl group at the 5-position and a methyl group at the 3-position. The compound's structure can be represented as follows:
Key structural data include:
5-Hydroxy-3-methylquinoxalin-2(1H)-one participates in various chemical reactions, primarily due to its reactive hydroxyl group and nitrogen atoms. Notable reactions include:
The mechanism of action for 5-Hydroxy-3-methylquinoxalin-2(1H)-one is primarily linked to its role as an enzyme inhibitor. For instance, it has been identified as a potential inhibitor for vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis during tumor growth. The proposed mechanism involves competitive inhibition at the ATP-binding site or non-covalent interactions with specific amino acid residues within the active site of the receptor .
5-Hydroxy-3-methylquinoxalin-2(1H)-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in laboratory settings and industrial processes.
The applications of 5-Hydroxy-3-methylquinoxalin-2(1H)-one span several fields:
The foundational synthesis of 5-hydroxy-3-methylquinoxalin-2(1H)-one relies on the acid-catalyzed condensation between o-phenylenediamine and ethyl pyruvate derivatives. This reaction proceeds via a two-step mechanism: initial Schiff base formation followed by intramolecular cyclodehydration. Ethyl pyruvate serves as the essential α-keto ester precursor that introduces both the C3-methyl group and the C2-carbonyl functionality of the quinoxalinone core. The reaction is typically conducted in n-butanol under reflux conditions (80-85°C) for 1-2 hours, yielding the intermediate 3-methylquinoxalin-2(1H)-one scaffold with approximately 80% efficiency [2].
α-Keto ester preparation: The requisite ethyl pyruvate derivatives are accessible via SeO₂-mediated oxidation of readily available aryl ketones. This one-pot oxidation-esterification approach converts methyl ketones to α-keto esters using selenium dioxide in pyridine at 120°C, followed by esterification [7]. The reaction demonstrates broad functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on aromatic rings.
Table 1: Optimization of Quinoxalinone Formation via Condensation
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | n-Butanol | 80 | 2.0 | 65 |
Acetic acid | n-Butanol | 80 | 1.5 | 78 |
Bentonite clay K-10 | Ethanol | 25 | 0.3 | 92 |
Trifluoroacetic acid | Acetonitrile | 25 | 2.0 | 91 |
Recent green chemistry advancements have significantly improved this methodology. Heterogeneous catalysts like bentonite clay K-10 enable room-temperature reactions in ethanol, completing in 20 minutes with yields exceeding 90% [10]. The catalyst can be recovered and reused for five cycles without significant activity loss. Similarly, trifluoroacetic acid (1 equivalent) in acetonitrile at ambient temperature achieves 91% yield within two hours, demonstrating excellent functional group compatibility with substituted o-phenylenediamines [5].
Selective C-2 functionalization of 3-methylquinoxalin-2(1H)-one is achieved through a chlorination-etherification sequence. Treatment with phosphorus oxychloride (POCl₃) converts the C2-carbonyl group to a chloroimidate moiety, producing 2-chloro-3-methylquinoxaline with 85% efficiency [2] [6]. This chlorination proceeds under controlled reflux conditions (75-80°C) for 4-6 hours, requiring careful stoichiometric control of POCl₃ to prevent over-chlorination or decomposition.
The chlorinated intermediate serves as a versatile electrophile for nucleophilic displacement reactions. Alkoxyquinoxalines are synthesized through refluxing 2-chloro-3-methylquinoxaline with phenolic nucleophiles (e.g., 4-hydroxybenzaldehyde) in acetonitrile for 30 hours. This SNAr reaction installs ether linkages at C-2 with moderate to high yields (60-89%), depending on the steric and electronic properties of the nucleophile [2].
Table 2: Etherification Efficiency with Diverse Phenolic Nucleophiles
Nucleophile | Reaction Time (h) | Product | Yield (%) |
---|---|---|---|
4-Hydroxybenzaldehyde | 30 | 2-(p-Formylphenoxy)-3-methylquinoxaline | 74 |
4-Aminophenol | 30 | 4-(2-Methylquinoxalin-3-yloxy)benzamine | 68 |
4-Hydroxyacetophenone | 32 | 2-(p-Acetylphenoxy)-3-methylquinoxaline | 71 |
2-Naphthol | 36 | 2-(Naphthalen-2-yloxy)-3-methylquinoxaline | 63 |
The methodology demonstrates particular utility for constructing Schiff base-conjugated quinoxalines. Subsequent condensation of 4-(2-methylquinoxalin-3-yloxy)benzaldehyde with aromatic amines produces azomethine derivatives confirmed by characteristic ¹H-NMR azomethine proton signals at δ 8.73-8.40 ppm and IR stretches at 1610-1620 cm⁻¹ for C=N bonds [2] [6]. This sequential functionalization approach enables precise structural diversification of the quinoxaline core while maintaining the pharmacophoric 3-methyl and 5-hydroxy substituents critical for biological activity.
Cross-dehydrogenative coupling represents a revolutionary approach for direct C-H functionalization at the C3 position of 5-hydroxy-3-methylquinoxalin-2(1H)-one. This transition metal-catalyzed reaction enables the formation of C-C bonds between the electron-deficient quinoxalinone core and tertiary amines without prefunctionalization. The reaction employs iron-based catalysts (FeCl₂ or FeBr₃, 10 mol%) in combination with tert-butyl hydroperoxide (TBHP) as an oxidant under ambient conditions [9].
The mechanism proceeds through three coordinated steps: (1) oxidation of the tertiary amine to an iminium ion via single-electron transfer (SET), (2) generation of a nucleophilic enolate from the quinoxalinone at C3, and (3) Mannich-type addition of the enolate to the iminium ion. The reaction demonstrates remarkable functional group tolerance, accommodating substrates with electron-donating groups (-OCH₃, -CH₃) and electron-withdrawing substituents (-F, -Cl) on both coupling partners. When trifluoromethylated amines are employed, the CDC reaction introduces pharmaceutically valuable CF₃ groups at the benzylic position of the newly formed α-aminoalkyl chain.
Table 3: Optimization of CDC Parameters for C3 Functionalization
Catalyst (10 mol%) | Additive | Oxidant | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|
FeCl₂ | None | TBHP | DCM | 12 | 35 |
FeBr₃ | None | TBHP | DCM | 12 | 42 |
FeCl₂ | CF₃SO₃H | TBHP | DCM | 10 | 78 |
FeBr₃ | CF₃SO₃H | TBHP | DCM | 10 | 84 |
FeBr₃ | CF₃SO₃H | DTBP | MeCN | 8 | 91 |
Optimization studies revealed that Bronsted acid additives (CF₃SO₃H, 20 mol%) significantly enhance reaction efficiency by promoting both iminium ion formation and enolization. The highest yields (91%) are achieved using FeBr₃/CF₃SO₃H catalyst systems with di-tert-butyl peroxide (DTBP) as oxidant in acetonitrile at room temperature for 8 hours. This methodology provides atom-economical access to structurally diverse C3-aminated quinoxalinones without requiring halogenated precursors or protecting group strategies.
Radical-based decarboxylation provides complementary C3 functionalization by leveraging carboxylic acids as radical precursors. This approach utilizes silver nitrate (AgNO₃, 20 mol%) and ammonium persulfate ((NH₄)₂S₂O₈) as a cooperative redox system to generate carbon-centered radicals from carboxylic acids under mild conditions [9]. The reaction proceeds efficiently in aqueous acetonitrile (3:1 v/v) at 60°C, accommodating a wide range of aliphatic, α-amino, and α-oxo carboxylic acids.
The mechanistic pathway involves: (1) Ag(I)-mediated single-electron oxidation of carboxylate to carboxyl radical, (2) rapid decarboxylation to alkyl radical, (3) radical addition to the C3 position of the quinoxalinone, and (4) oxidation to restore aromaticity. Transient trifluoromethyl radicals generated from sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagent undergo efficient C3-H trifluoromethylation, introducing the metabolically stable CF₃ group with 75-88% yield.
The methodology demonstrates exceptional functional group compatibility:
Decarboxylative coupling eliminates the need for preformed organometallic reagents and demonstrates superior regioselectivity compared to electrophilic substitution. The aqueous reaction medium and catalytic silver system represent significant advancements toward sustainable C-H functionalization methodologies for quinoxalinone diversification.
Strategic derivatization of 5-hydroxy-3-methylquinoxalin-2(1H)-one exploits hydrazine intermediates to construct fused polycyclic systems. Condensation of 3-hydrazinoquinoxalin-2(1H)-one with trifluoromethyl-β-diketones produces [1,2,4]triazolo[4,3-a]quinoxaline derivatives through a sequence of conjugate addition, cyclocondensation, and oxidative dehydrogenation [8] [10]. The reaction proceeds efficiently in ethanol containing catalytic acetic acid (5 mol%) under reflux conditions (80°C) for 6-8 hours.
Mechanistic insights: The transformation initiates with nucleophilic attack of the hydrazino nitrogen on the electrophilic β-carbon of the 1,3-dicarbonyl compound. Subsequent proton transfer and intramolecular cyclization form a dihydrotriazole intermediate, which undergoes spontaneous oxidation upon heating to yield the fully aromatic triazolyl-quinoxaline hybrid. The trifluoromethyl group significantly enhances the electrophilicity of the β-diketone through its strong electron-withdrawing effect, accelerating the initial Michael addition step.
Trifluoromethyl-β-diketones exist predominantly as enol tautomers in solution (Kk⇌e ≫ 1), as confirmed by ¹⁹F NMR and IR spectroscopy [8]. The enol content ranges from 85-98% depending on solvent polarity and substituent effects. This tautomeric equilibrium influences reactivity, as the enol form may coordinate to metal catalysts or participate in hydrogen bonding that directs regioselectivity.
Table 4: Triazoloquinoxaline Derivatives from Trifluoromethyl-β-diketones
Trifluoromethyl-β-diketone | Reaction Conditions | Product | Yield (%) | Characteristic Spectral Data |
---|---|---|---|---|
1,1,1-Trifluoropentane-2,4-dione | EtOH, AcOH, 80°C, 7h | 6-Trifluoromethyl-triazoloquinoxaline | 78 | ¹⁹F NMR: δ -63.5 ppm (s, CF₃); ¹H NMR: δ 8.75 (s, 1H, CH=N) |
4,4,4-Trifluoro-1-phenylbutane-1,3-dione | EtOH, AcOH, 80°C, 6h | 6-Phenyl-7-trifluoromethyl-triazoloquinoxaline | 82 | IR: 1678 cm⁻¹ (C=O); ¹⁹F NMR: δ -61.8 ppm (s, CF₃) |
1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione | EtOH, AcOH, 80°C, 8h | 6-tert-Butyl-7-trifluoromethyl-triazoloquinoxaline | 71 | MS: m/z 335.1 [M+H]⁺; ¹⁹F NMR: δ -63.2 ppm (s, CF₃) |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6